Ethyl 4-((4-((4-(2,4-dimethoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
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Overview
Description
This compound is a derivative of thiazole, a class of heterocyclic compounds that contain sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The biological outcomes of thiazoles can be greatly affected by substituents on a particular position of the thiazole ring .
Molecular Structure Analysis
Thiazoles have a five-membered ring structure containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Microwave-Assisted Synthesis for Biological Activities
Researchers have synthesized hybrid molecules starting from ethyl piperazine-1-carboxylate, which underwent several steps to form compounds with potential antimicrobial, antilipase, and antiurease activities. Some of these compounds demonstrated good to moderate antimicrobial activity against tested microorganisms, with notable antiurease and antilipase activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Novel Carbazole Derivatives for Anticancer Activity
A series of novel carbazole derivatives were synthesized and showed significant antibacterial and antifungal activity, with some demonstrating activity on the Human Breast Cancer Cell Line (MCF7) (Sharma, Kumar, & Pathak, 2014).
Synthesis of Piperazine Derivatives for Antimicrobial Studies
Piperazine derivatives have been synthesized and characterized, showing excellent antibacterial and antifungal activities compared to standard drugs. This underscores their potential in antimicrobial therapy (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Mycobacterium tuberculosis GyrB Inhibitors
Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates have been designed and synthesized as Mycobacterium tuberculosis GyrB inhibitors. One compound exhibited promising inhibition against all tests, highlighting its potential as an antitubercular agent (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).
Multi-Target Therapeutic Approach to Neuroprotection
A novel compound, SP-04, designed for Alzheimer's disease treatment, shows a multi-target therapeutic approach by inhibiting acetylcholinesterase activity and exhibiting antioxidant properties, suggesting a new avenue for neuroprotective strategies (Lecanu, Tillement, Mccourty, Rammouz, Yao, Greeson, & Papadopoulos, 2010).
Future Directions
Properties
IUPAC Name |
ethyl 4-[4-[[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O7S2/c1-4-36-25(31)28-11-13-29(14-12-28)38(32,33)19-8-5-17(6-9-19)23(30)27-24-26-21(16-37-24)20-10-7-18(34-2)15-22(20)35-3/h5-10,15-16H,4,11-14H2,1-3H3,(H,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJMGSBCNKGRRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=C(C=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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